molecular formula C18H15ClFN3O2S B12470412 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12470412
M. Wt: 391.8 g/mol
InChI Key: FZOJARSIOHSOFS-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound characterized by its unique chemical structure. This compound contains a triazole ring, a benzodioxin moiety, and a chlorofluorobenzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzodioxin and chlorofluorobenzyl groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, sulfur-containing compounds, and halogenated benzyl compounds under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxin moiety.

    Substitution: Halogen atoms in the chlorofluorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClFN3O2S

Molecular Weight

391.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C18H15ClFN3O2S/c1-23-17(11-5-6-15-16(9-11)25-8-7-24-15)21-22-18(23)26-10-12-13(19)3-2-4-14(12)20/h2-6,9H,7-8,10H2,1H3

InChI Key

FZOJARSIOHSOFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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